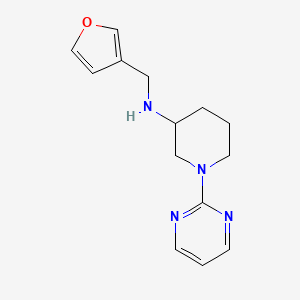![molecular formula C19H20N4O B5992083 6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE](/img/structure/B5992083.png)
6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a complex organic compound belonging to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a phenylhydrazono group and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and urea under acidic conditions . The reaction is usually carried out in ethanol at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl or pyrimidinone compounds.
Scientific Research Applications
6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1,4-DIHYDRO-2-HYDROXY-6-METHYL-4-PHENYL-5-PYRIMIDINECARBOXYLATE
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is unique due to its specific hydrazono group and dihydropyrimidinone core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(Z)-N-anilino-C-methylcarbonimidoyl]-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-17(14(2)22-23-16-11-7-4-8-12-16)18(21-19(24)20-13)15-9-5-3-6-10-15/h3-12,18,23H,1-2H3,(H2,20,21,24)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVKOUBLDXNCF-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=NNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)/C(=N\NC3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
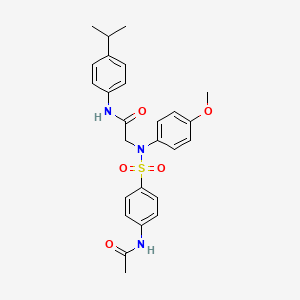
![11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5992011.png)
![2-(2-furylmethyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5992018.png)
![5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole](/img/structure/B5992024.png)
![4'-{[(2-methyl-1H-indol-3-yl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5992030.png)
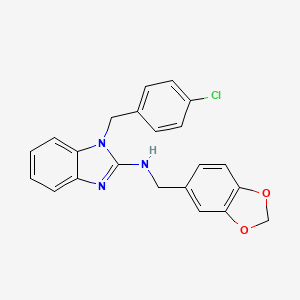
![1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE](/img/structure/B5992044.png)
![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B5992051.png)
![3-{[4-(3-anilino-3-oxopropyl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5992058.png)
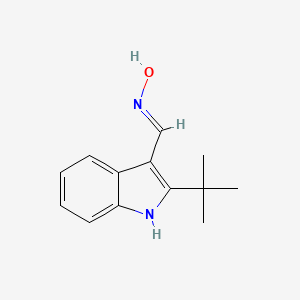
![2-{4-[(3,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5992073.png)
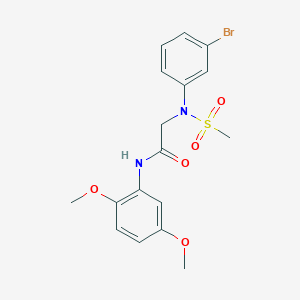
![1-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5992091.png)
